molecular formula C13H17BFNO3 B1405027 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid CAS No. 1449132-53-9

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1405027
CAS No.: 1449132-53-9
M. Wt: 265.09 g/mol
InChI Key: NTDBICSBLSVBSL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H17BFNO3. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid typically involves the reaction of 3-fluoro-4-bromophenylboronic acid with 4-methylpiperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methylpiperidine-1-carbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

IUPAC Name

[3-fluoro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDBICSBLSVBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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